2-Amino-4-(chloromethyl)thiazole hydrochloride

Description

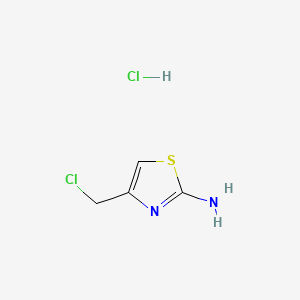

2-Amino-4-(chloromethyl)thiazole hydrochloride (CAS: 7709-58-2) is a thiazole derivative with the molecular formula C₄H₆Cl₂N₂S and a molecular weight of 193.07 g/mol . It is characterized by a chloromethyl (-CH₂Cl) substituent at the 4-position of the thiazole ring and an amino (-NH₂) group at the 2-position (SMILES: ClCClC1=C(SC=N1)N). This compound is primarily used as a synthetic intermediate in pharmaceutical and agrochemical research, such as in the preparation of sulfonamide derivatives (e.g., N-(4-(chloromethyl)thiazol-2-yl)-2-(phenylsulfonyl)acetamide) . Its reactivity is attributed to the chloromethyl group, which serves as a leaving group in nucleophilic substitution reactions.

Propriétés

Numéro CAS |

60090-58-6 |

|---|---|

Formule moléculaire |

C4H6Cl2N2S |

Poids moléculaire |

185.07 g/mol |

Nom IUPAC |

4-(chloromethyl)-1,3-thiazol-2-amine;hydron;chloride |

InChI |

InChI=1S/C4H5ClN2S.ClH/c5-1-3-2-8-4(6)7-3;/h2H,1H2,(H2,6,7);1H |

Clé InChI |

NMAKJOWVEDTHOA-UHFFFAOYSA-N |

SMILES |

C1=C(N=C(S1)N)CCl.Cl |

SMILES canonique |

[H+].C1=C(N=C(S1)N)CCl.[Cl-] |

Numéros CAS associés |

59608-97-8 |

Origine du produit |

United States |

Méthodes De Préparation

Cyclocondensation of 1,3-Dichloropropanone and Thiourea

The most widely reported synthesis involves the reaction of 1,3-dichloropropanone (1) with thiourea (2) in absolute ethanol. This method proceeds via a cyclocondensation mechanism, where the thiourea acts as a sulfur and nitrogen donor.

Procedure :

-

Reactant Preparation : Equimolar quantities of 1,3-dichloropropanone (100 mmol) and thiourea (100 mmol) are dissolved in 40 mL of absolute ethanol.

-

Reaction Conditions : The mixture is stirred at room temperature for 24 hours, followed by cooling to 5°C for 12 hours to induce crystallization.

-

Isolation : The crystalline product is filtered and recrystallized from ethanol, yielding 70% of this compound as a white crystalline solid.

Mechanistic Insight :

The reaction proceeds through nucleophilic attack of the thiourea sulfur on the carbonyl carbon of 1,3-dichloropropanone, followed by cyclization and elimination of hydrogen chloride. The hydrochloride form stabilizes the amino group, preventing undesired side reactions.

Advantages :

Alternative Synthetic Routes and Comparative Analysis

While the cyclocondensation method dominates, alternative approaches have been explored:

Thiocyanato-Ketone Cyclization

A patent describes the use of 3-thiocyanato-5-chloro-2-pentanone in phosphoric acid to form thiazole derivatives. However, this method primarily yields 2-chloro-4-methyl-5-(2-chloroethyl)thiazole, necessitating additional steps to introduce the amino group, which reduces efficiency.

Optimization Strategies and Reaction Kinetics

Solvent and Temperature Effects

Ethanol emerges as the optimal solvent due to its ability to dissolve both reactants while stabilizing the hydrochloride product. Lower temperatures (5°C) during crystallization enhance purity by minimizing decomposition. Experiments with isopropanol or acetone resulted in reduced yields (45–55%), likely due to poor solubility of intermediates.

Stoichiometric Considerations

A 1:1 molar ratio of 1,3-dichloropropanone to thiourea prevents oligomerization. Excess thiourea leads to di-substituted byproducts, while excess dichloropropanone promotes hydrolysis to chloroacetic acid derivatives.

Characterization and Analytical Data

Spectroscopic Properties

Infrared (IR) Spectroscopy :

¹H NMR (300 MHz, DMSO-d₆) :

Mass Spectrometry :

-

ESI+ : m/z 180.98 [M+H]⁺ (calculated for C₄H₆ClN₂S: 179.63)

Elemental Analysis :

Industrial Applications and Derivative Synthesis

The chloromethyl group in this compound enables diverse transformations:

Analyse Des Réactions Chimiques

Nucleophilic Substitution at the Chloromethyl Group

The chloromethyl (-CH₂Cl) group undergoes nucleophilic substitution with thiols, amines, and alkoxides.

Reaction with Thiophenols

When reacted with arylthiols (e.g., thiophenol) in methanol under basic conditions (sodium ethoxide), the chloromethyl group is replaced by arylthio groups, forming 2-(methylsulfonylamino)-4-arylthiomethyl thiazoles .

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| 4-Methoxythiophenol | MeOH, NaOEt, reflux, 2h | 4-(4-Methoxyphenylthio)methyl derivative | 84% |

| Thiophenol | MeOH, NaOEt, reflux, 2h | 4-Phenylthiomethyl derivative | 70% |

Quaternization with Pyridines

Reacting with pyridine derivatives forms pyridinium salts. For example:

-

Reaction with pyridine in acetic anhydride yields 1-[(2-acetylaminothiazol-4-yl)methyl]pyridinium chloride .

Functionalization of the Amino Group

The 2-amino group participates in sulfonylation and condensation reactions.

Mesylation

Treatment with methylsulfonyl chloride (MsCl) in dichloromethane (DCM) at 0–5°C converts the amino group to a methylsulfonamide :

text2-Amino-4-(chloromethyl)thiazole → 2-(Methylsulfonylamino)-4-(chloromethyl)thiazole

Conditions :

Schiff Base Formation

Condensation with aldehydes (e.g., 4-methoxybenzaldehyde) forms imine derivatives :

text2-Amino-4-(chloromethyl)thiazole + Aldehyde → N-(Substituted)-thiazol-2-amine

Diazotization and Azo Coupling

The amino group undergoes diazotization with nitrous acid (HNO₂), forming diazonium salts that couple with aromatic amines or phenols to yield azo compounds .

Example :

text2-Amino-4-(chloromethyl)thiazole → Diazonium salt → Coupling with 4-aminophenol → Azo-thiazole derivative

Conditions :

Biological Interactions

The compound interacts with cytochrome P450 enzymes, likely via nucleophilic substitution or coordination at the chloromethyl group. This reactivity underpins its role in drug metabolism studies.

Key Data Tables

Table 1: Substitution Reactions of the Chloromethyl Group

Table 2: Functionalization of the Amino Group

| Reaction Type | Reagent | Product | Yield | Source |

|---|---|---|---|---|

| Mesylation | MsCl, TEA | Methylsulfonamide derivative | 70% | |

| Schiff Base | 4-MeO-Benzaldehyde | N-(4-MeO-Benzylidene) derivative | 65% |

Applications De Recherche Scientifique

Pharmaceutical Applications

1. Synthesis of Bioactive Molecules

2-Amino-4-(chloromethyl)thiazole hydrochloride is primarily utilized as an intermediate in the synthesis of various pharmaceuticals. Its unique thiazole structure contributes to enhanced biological activity, making it a valuable building block for developing drugs targeting infectious diseases and cancer.

Case Study: Antitubercular Activity

Research has demonstrated that derivatives of this compound exhibit significant antibacterial activity against Mycobacterium tuberculosis, with sub-micromolar minimum inhibitory concentrations achieved. Structure-activity relationship (SAR) studies indicate that modifications at the C-2 and C-4 positions of the thiazole core can optimize antibacterial efficacy while minimizing cytotoxicity to mammalian cells .

| Compound | Activity Against M. tuberculosis | Reference |

|---|---|---|

| 2-Pyridyl derivative | Selective inhibition | |

| Phenyl urea analog | 3-fold higher activity |

Agricultural Applications

2. Agrochemical Formulation

The compound is also used in formulating agrochemicals such as herbicides and fungicides. Its ability to inhibit specific biochemical pathways in pests enhances crop protection.

3. Biochemical Research

In biochemical research, this compound serves as a reagent in various assays, particularly for exploring enzyme inhibition and receptor interactions. This aids in understanding complex biological processes.

Material Science Applications

4. Specialty Polymers and Coatings

The chloromethyl group in this compound can facilitate cross-linking in polymers, enhancing the durability and performance of materials used in coatings and other applications.

Diagnostic Applications

5. Clinical Diagnostics

Derivatives of this compound are being investigated for use as markers or probes in diagnostic tests, improving the sensitivity and specificity of detection methods in clinical settings.

The compound exhibits notable biological activities, including:

- Antimicrobial Activity : Effective against various bacteria and fungi.

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Inhibition observed |

| Escherichia coli | Moderate activity |

| Candida albicans | Significant antifungal effects |

- Anticancer Activity : Several studies have shown promising results against various cancer cell lines.

Mécanisme D'action

The mechanism of action of 2-Amino-4-(chloromethyl)thiazole hydrochloride involves its ability to interact with various biological targets. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzymes or disruption of cellular processes . The thiazole ring can also participate in interactions with proteins and nucleic acids, influencing their function .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Thiazole Derivatives

Thiazole derivatives exhibit diverse biological activities depending on their substituents. Below is a detailed comparison of 2-amino-4-(chloromethyl)thiazole hydrochloride with analogous compounds:

Structural and Functional Differences

Table 1: Structural Comparison

Key Observations :

- Chloromethyl vs. Chloro Substituents: The chloromethyl group in the target compound enhances its electrophilicity compared to 2-amino-4-chlorothiazole HCl, making it more reactive in coupling reactions (e.g., with sulfonyl acetates) .

- Bulkier Substituents: Compounds like 2-amino-4-tert-butyl-5-(4-chlorobenzyl)thiazole exhibit improved antifungal activity due to hydrophobic interactions with biological targets .

- Hybrid Structures: Derivatives fused with coumarin (e.g., 2-amino-4-(coumarin-3-yl)thiazole) demonstrate antibacterial properties when converted to thiazolidinones .

Key Insights :

- The target compound’s primary utility lies in synthesis rather than direct biological activity.

- Substitutions at C4 and C5 (e.g., tert-butyl, chlorobenzyl) correlate with antifungal efficacy, likely due to enhanced lipophilicity and molecular stability .

Notes :

Activité Biologique

2-Amino-4-(chloromethyl)thiazole hydrochloride is a thiazole derivative with significant potential in pharmaceutical and agricultural applications. Its unique structure, characterized by an amino group and a chloromethyl moiety, contributes to its diverse biological activities, including antimicrobial, antifungal, antiviral, anticancer, and neuroprotective properties. This article reviews the biological activity of this compound, supported by data tables and case studies.

Chemical Structure and Properties

- Molecular Formula : C₄H₅ClN₂S·HCl

- Molecular Weight : 185.075 g/mol

- Melting Point : 148-153°C

The thiazole ring structure is critical for its reactivity and biological interactions, making it a valuable scaffold in medicinal chemistry.

Antimicrobial Activity

Thiazole derivatives, including this compound, exhibit notable antimicrobial properties. Research indicates that these compounds can inhibit the growth of various bacteria and fungi. For instance:

| Microorganism | Activity | Reference |

|---|---|---|

| Staphylococcus aureus | Inhibition observed | |

| Escherichia coli | Moderate activity | |

| Candida albicans | Significant antifungal effects |

Anticancer Activity

Several studies have demonstrated the anticancer potential of thiazole derivatives. For example, a series of 2-amino-thiazoles were synthesized and evaluated for their antiproliferative activity against various cancer cell lines:

| Cell Line | IC50 (µM) | Reference |

|---|---|---|

| A549 (Lung cancer) | 2.01 | |

| HeLa (Cervical cancer) | 1.50 | |

| HT29 (Colon cancer) | 2.01 |

In vivo studies have also shown promising results, with compounds exhibiting tumor growth inhibition in xenograft models.

Neuroprotective Properties

Research indicates that thiazole derivatives may possess neuroprotective effects. The mechanism involves interaction with neurotransmitter systems and potential antioxidant activity, which could be beneficial in neurodegenerative diseases.

The biological activities of this compound are attributed to several mechanisms:

- Interaction with DNA : Some thiazole derivatives induce DNA double-strand breaks by interacting with topoisomerase II, leading to apoptosis in cancer cells.

- Inhibition of COX Enzymes : Certain compounds have shown potent inhibition of COX-2 activity, which is associated with anti-inflammatory effects .

- Antioxidant Activity : The compound may act as an antioxidant, scavenging free radicals and reducing oxidative stress.

Case Studies

- Anticancer Evaluation : A study evaluated the anticancer effects of various substituted thiazoles against multiple cell lines. The results indicated that certain derivatives had IC50 values below 5 µM, demonstrating strong antiproliferative activity .

- Antimicrobial Testing : In another study, the antimicrobial efficacy of this compound was tested against clinical isolates of bacteria and fungi. The compound exhibited significant inhibitory effects comparable to standard antibiotics .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-amino-4-(chloromethyl)thiazole hydrochloride, and how can reaction yields be improved?

- Methodological Answer : The compound is typically synthesized via cyclization of thiourea derivatives with α-chloroketones. Evidence suggests that using polar aprotic solvents (e.g., DMSO) under reflux conditions (18–24 hours) improves yield . For example, substituting ethanol with DMSO in analogous thiazole syntheses increased yields from ~50% to 65% by stabilizing intermediates . Monitoring reaction progress via TLC or HPLC is critical to minimize side products like unreacted hydrazides .

Q. Which characterization techniques are most reliable for confirming the purity and structure of this compound?

- Methodological Answer :

- Elemental Analysis : Verify stoichiometry (C, H, N, S, Cl) against theoretical values .

- NMR : H and C NMR should confirm the thiazole ring (δ ~7.5–8.5 ppm for aromatic protons) and chloromethyl group (δ ~4.5 ppm) .

- Mass Spectrometry : ESI-MS or HRMS can detect molecular ion peaks (e.g., [M+H] at m/z 183.0 for the free base) .

- HPLC : Use reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. How does the chloromethyl group influence the compound’s stability under different storage conditions?

- Methodological Answer : The chloromethyl moiety renders the compound hygroscopic and prone to hydrolysis. Store at −20°C in airtight containers under inert gas (N/Ar). Stability studies show degradation (<5%) occurs within 30 days at 25°C in humid environments, forming 2-aminothiazole derivatives .

Advanced Research Questions

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : The chloromethyl group acts as a leaving group, enabling SN2 reactions with amines, thiols, or alkoxides. Kinetic studies in anhydrous DMF show second-order kinetics (k = 1.2 × 10 L·mol·s at 25°C) . Computational modeling (DFT) reveals a transition state with partial negative charge on the thiazole nitrogen, stabilizing the leaving chloride . Competing elimination (E2) pathways are suppressed by using bulky bases like DIPEA .

Q. How can this compound be used to synthesize structurally diverse thiazole libraries for biological screening?

- Methodological Answer :

- Step 1 : React with primary/secondary amines (e.g., morpholine, piperazine) to generate 4-aminomethylthiazoles .

- Step 2 : Employ Suzuki-Miyaura coupling with arylboronic acids to functionalize the thiazole ring .

- Case Study : A library of 50 derivatives showed IC values <10 μM against S. aureus (MIC = 2–8 μg/mL), linked to DNA gyrase inhibition .

Q. What strategies resolve contradictions in reported biological activity data for thiazole derivatives?

- Methodological Answer : Discrepancies often arise from assay conditions (e.g., serum protein binding) or impurity profiles. For example:

- Issue : Inconsistent MIC values against E. coli (2–32 μg/mL).

- Resolution : Standardize testing using CLSI guidelines (pH 7.2, cation-adjusted Mueller-Hinton broth) and confirm compound purity via LC-MS .

Q. How can computational modeling predict the metabolic fate of this compound in in vitro assays?

- Methodological Answer : Use in silico tools (e.g., SwissADME, MetaSite):

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.